Home > Products > Building Blocks P15953 > 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine - 1368194-74-4

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine

Catalog Number: EVT-1695676
CAS Number: 1368194-74-4
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a ligand in the synthesis of various transition metal complexes. These complexes, particularly the cobalt(II) complex, exhibit promising antimicrobial activity against a range of bacterial and fungal species []. Additionally, the nickel complex displays significant antioxidant potential through DPPH radical scavenging activity [].

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (Compound 4)

  • Compound Description: This compound is a three-atom-bridged analog of TNP-351, a potent antitumor agent []. The biological activity of this analog is currently under investigation [].
  • Compound Description: This compound is another three-atom-bridged analog of the antitumor agent TNP-351 []. Similar to Compound 4, its biological activities are currently being explored [].

2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: This class of compounds demonstrates potent, reversible inhibitory activity against fibroblast growth factor receptors (FGFRs), particularly FGFR4 []. These inhibitors exhibit tolerance to gatekeeper mutations, a significant mechanism of resistance to FGFR inhibitors, making them promising candidates for treating cancers, including hepatocellular carcinoma (HCC) [].

(E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: Compound B3 acts as a histone deacetylase (HDAC) inhibitor, exhibiting potent activity against HDACs 1, 2, 3, 6, and 8 []. Its antiproliferative effects on tumor cells, including the induction of G0/G1-phase arrest and apoptosis, highlight its potential as an anticancer agent [].

(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides

  • Compound Description: This group of halogenated derivatives demonstrates significant cytotoxic effects against various cancer cell lines []. These compounds, particularly compound 5k, exhibit potent inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, suggesting their potential as multi-targeted kinase inhibitors [].

N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds demonstrates potent inhibitory activity against both Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR) []. This dual inhibition makes them promising candidates for anticancer therapy [].
Overview

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, which play crucial roles in cell signaling and regulation. The structural framework of this compound allows for diverse modifications that can enhance its pharmacological properties.

Source and Classification

The compound is classified under heterocyclic organic compounds, specifically within the category of pyrrolopyrimidines. It is derived from the pyrimidine ring system, which is fused with a pyrrole ring. The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine can be traced back to various synthetic methodologies that explore its derivatives and analogs for biological applications.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine. One common method involves the reaction of 6-aminouracil with chloroacetaldehyde in the presence of sodium acetate, leading to the formation of the pyrrolo[2,3-d]pyrimidine core. The reaction typically occurs under controlled heating conditions (70-80 °C) and results in high yields (up to 98%) of the desired product .

Another approach utilizes copper-catalyzed reactions and microwave-assisted synthesis techniques, which have been shown to improve reaction times and yields significantly. These methods often involve the coupling of various starting materials such as alkynes or aldehydes with pyrimidine derivatives to yield substituted pyrrolopyrimidine compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine features a fused pyrrole and pyrimidine ring system. The specific arrangement of atoms contributes to its chemical reactivity and biological activity. The compound has a molecular formula of C8H10N4C_8H_{10}N_4 and a molecular weight of approximately 162.19 g/mol.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance, in one synthesis report, 1H^1H NMR data indicated characteristic signals corresponding to the amine and aromatic protons, confirming the successful formation of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine can undergo various chemical reactions typical for amines and heterocycles. These include:

  • Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: It can also react with acyl chlorides or anhydrides to yield amides.
  • Cyclization: Under certain conditions, it may participate in cyclization reactions leading to more complex structures.

These reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) for purity assessment .

Mechanism of Action

Process and Data

The mechanism of action for 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine primarily involves its role as a kinase inhibitor. For instance, it has been identified as a reversible inhibitor of Bruton’s Tyrosine Kinase (BTK), which is crucial in B-cell signaling pathways. The inhibition process typically involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation and thereby disrupting downstream signaling pathways associated with cell proliferation and survival.

Quantitative data from biological evaluations indicate that certain derivatives exhibit low nanomolar IC50 values against BTK, showcasing their potential efficacy in treating diseases like rheumatoid arthritis and certain cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine include:

  • Appearance: Typically appears as a light-brown solid.
  • Solubility: Soluble in organic solvents such as DMSO and methanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Data from various studies suggest that modifications at specific positions on the pyrrolopyrimidine scaffold can significantly influence both solubility and biological activity .

Applications

Scientific Uses

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine has several applications in scientific research:

  1. Drug Development: Its derivatives are being explored as potential therapeutics for cancer treatment due to their ability to inhibit key kinases involved in tumor growth.
  2. Biological Research: Used as a tool compound in studying signaling pathways related to immune responses and cell proliferation.
  3. Pharmacology: Investigated for its anti-inflammatory properties in models of autoimmune diseases.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Development of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives emerged as privileged scaffolds in kinase inhibitor development due to their structural mimicry of purine nucleotides, enabling competitive binding at ATP sites. Early synthetic routes, such as Scheradsky's 1965 cyclization of amino-substituted pyrroles with guanidine, established foundational methodologies. Subsequent innovations like Yakhontov's solvent-free reactions (1968) and De Rosa's inverse electron-demand Diels-Alder protocol (2009) expanded accessible chemical space [10]. The global kinase inhibitor market, valued at $48.9 billion in 2020, underscores the therapeutic impact of these compounds, with over 70 FDA-approved kinase inhibitors by 2023 targeting malignancies like NSCLC, CML, and breast cancer . Pyrrolo[2,3-d]pyrimidines feature prominently in clinical agents, including Janus kinase (JAK) and cyclin-dependent kinase (CDK) inhibitors, leveraging their capacity for selective multi-kinase inhibition to overcome pathway redundancy in oncology [3].

Table 1: Evolution of Pyrrolo[2,3-d]pyrimidine Synthesis

YearInnovatorKey ReactionSignificance
1965Scheradsky et al.Pyrrole-guanidine cyclizationFirst pyrrolopyrimidine core formation
1968Yakhontov et al.2-Amino pyrrole + substituted diketones (solvent-free)Simplified library synthesis
2009De Rosa et al.Triazine-pyrrole inverse electron-demand Diels-AlderStereoselective functionalization
2014Rajanarendar et al.Thiourea-pyrrole condensationEco-friendly route to diverse analogs

Structural and Functional Significance of the 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Core

The 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine scaffold (Mol. Formula: C₇H₉ClN₄; MW: 184.62 g/mol) features a bicyclic heteroaromatic system with a flexible aminomethyl group at C2. Its canonical SMILES representation (C1=CNC2=NC(=NC=C21)CN.Cl) highlights the presence of hydrogen bond donors/acceptors critical for kinase binding [1]. The methanamine moiety enables:

  • Covalent Binding: Irreversible inhibition of JAK3 via Michael addition to Cys909, leveraging the terminal amine for electrophile attachment [3].
  • Solubility Enhancement: Protonation of the amine forms hydrochloride salts, improving aqueous solubility for in vivo applications (e.g., EVT-12221834) [1].
  • Vector for Functionalization: Serves as an anchor point for acylations, alkylations, or Schiff base formations to append pharmacophoric elements [7] [9].

X-ray crystallography confirms that the core maintains planar geometry, facilitating π-stacking in hydrophobic kinase pockets, while the methanamine group accesses solvent-exposed regions to modulate pharmacokinetics [3] [6].

Role of Substituent Diversity in Modulating Target Selectivity and Potency

Strategic modifications at C4, C5, C6, and N7 positions tailor interactions with conserved and non-conserved kinase residues, enabling precision targeting.

C4 Substituents

Aryl/heteroaryl groups at C4 exploit hydrophobic pockets adjacent to the ATP site:

  • 3-Trifluoromethylphenyl: Enhanced FAK inhibition (IC₅₀ < 10 nM) by filling the "selectivity pocket" [5] [8].
  • 4-(Benzylidene)benzohydrazides: Potent multi-kinase inhibition (e.g., compound 5k: EGFR IC₅₀ = 40 nM) via extended hinge region contacts [9].
  • Pyridylmethylamine: Improved CSF1R selectivity by forming salt bridges with Glu662 [6].

C5/C6 Substituents

  • C5-Aryl (e.g., 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl): Dual VEGFR-2/PDGFR-β inhibition (e.g., compound 12b) through hydrophobic cleft occupation [6].
  • C6-Phenylethyl: Broad-spectrum RTK inhibition (e.g., compound 15: VEGFR-1 IC₅₀ = 30 nM) via enhanced flexibility for optimal hydrophobic contact [8].

Table 2: Impact of Substituents on Kinase Inhibitory Activity

PositionSubstituentTarget(s)CompoundPotency (IC₅₀)Selectivity Fold
C43-(Trifluoromethyl)phenylFAK15<10 nM>100× vs. SRC
C4(E)-4-(2-chlorobenzylidene)benzohydrazideEGFR/Her25k40–204 nMComparable to sunitinib
C56-(Pyridin-3-yl)aminoCSF1R12bLow nM>100× vs. KIT
C62-PhenylethylVEGFR-1/PDGFR-β1530 nM (CAM assay)Multi-targeted
C63-PyridylAxl13bHigh enzymaticFavorable PK in xenografts

Hybridization Strategies

Molecular hybridization integrates pharmacophores from clinical inhibitors:

  • Pexidartinib-Pyrrolopyrimidine Hybrids: Compound 12b achieves low-nM CSF1R inhibition by merging dipyridine motifs with the core scaffold [6].
  • Covalent JAK3 Inhibitors: Acrylamide-tagged analogs (e.g., 9a) exhibit 0.29 nM IC₅₀ and >3300-fold selectivity over other JAK isoforms via Cys909 engagement [3].

These modifications demonstrate that minor structural changes profoundly alter selectivity profiles—e.g., C6 methylene-to-ethyl homologation in FAK inhibitors broadens target coverage from IGFR to VEGFR/PDGFR [8].

Properties

CAS Number

1368194-74-4

Product Name

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11)

InChI Key

IQXACNBYZONFFW-UHFFFAOYSA-N

SMILES

C1=CNC2=NC(=NC=C21)CN

Canonical SMILES

C1=CNC2=NC(=NC=C21)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.